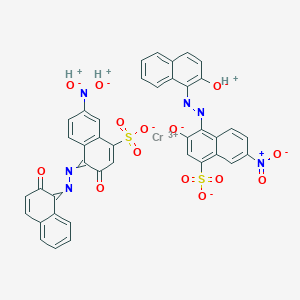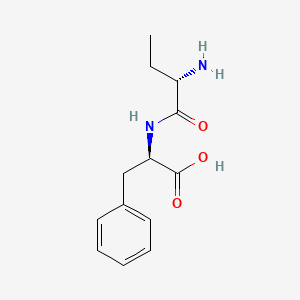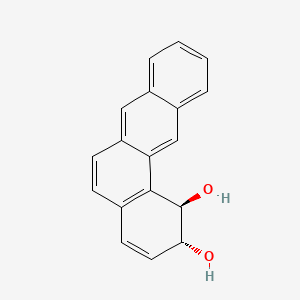![molecular formula C18H21N B13769821 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine CAS No. 58335-96-9](/img/structure/B13769821.png)
6-Butyl-5,7-dihydrobenzo[d][2]benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-5,7-dihydrobenzodbenzazepine is a chemical compound with the molecular formula C18H21N. It belongs to the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a butyl group attached to the benzazepine core, which influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dihydrobenzodbenzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butyl-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Butyl-5,7-dihydrobenzodbenzazepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
化学反応の分析
Types of Reactions
6-Butyl-5,7-dihydrobenzodbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced benzazepine derivatives
Substitution: Halogenated benzazepine derivatives
科学的研究の応用
6-Butyl-5,7-dihydrobenzodbenzazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 6-Butyl-5,7-dihydrobenzodbenzazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
類似化合物との比較
6-Butyl-5,7-dihydrobenzodbenzazepine can be compared with other similar compounds, such as:
- Indolo3,2-dbenzazepines : Known for their anticancer activity and ability to induce endoplasmic reticulum stress.
- Indolo3,2-dbenzazepines : Studied for their potential as anticancer agents and their unique structural features.
- Indolo 2,3-dbenzazepines : Investigated for their medicinal properties and structural similarities to other benzazepine derivatives .
These comparisons highlight the uniqueness of 6-Butyl-5,7-dihydrobenzodbenzazepine in terms of its specific substituents and biological activities.
特性
CAS番号 |
58335-96-9 |
|---|---|
分子式 |
C18H21N |
分子量 |
251.4 g/mol |
IUPAC名 |
6-butyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C18H21N/c1-2-3-12-19-13-15-8-4-6-10-17(15)18-11-7-5-9-16(18)14-19/h4-11H,2-3,12-14H2,1H3 |
InChIキー |
DUUCAGQAOMZIGC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


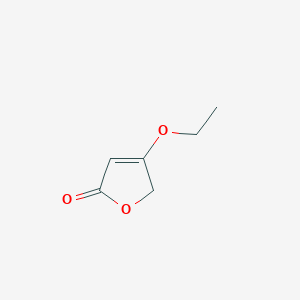
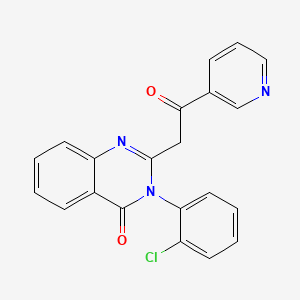
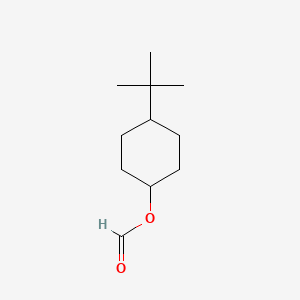
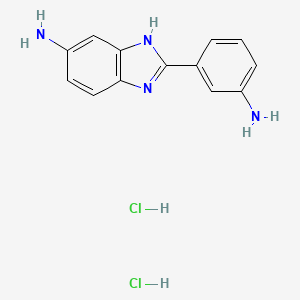

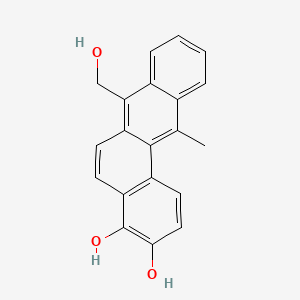
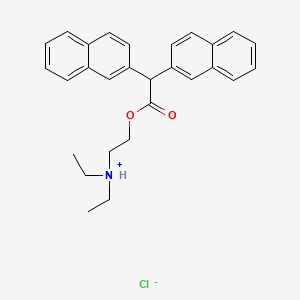
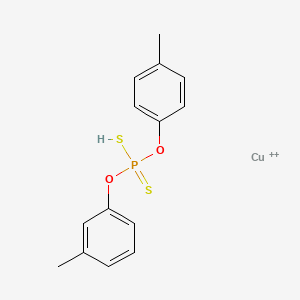
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
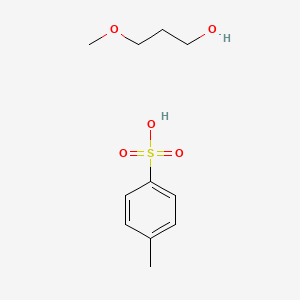
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
